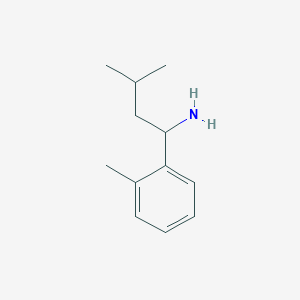

3-Methyl-1-(2-methylphenyl)butan-1-amine

Vue d'ensemble

Description

3-Methyl-1-(2-methylphenyl)butan-1-amine, also known as MMB-CHMINACA, is a synthetic cannabinoid that is commonly used in scientific research. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of 3-Methyl-1-(2-methylphenyl)butan-1-amine involves transaminase-mediated chiral selective synthesis . The reaction mixture consists of a triethanolamine-HCl buffer system, iso-propylamine, pyridoxal-5-phosphate, transaminases (ATA-025), and the substrate dissolved in DMSO .Molecular Structure Analysis

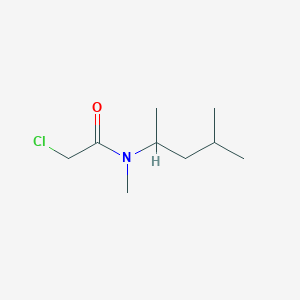

The molecular formula of 3-Methyl-1-(2-methylphenyl)butan-1-amine is C12H19N. The InChI code is 1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3 .Chemical Reactions Analysis

As a synthetic cannabinoid, 3-Methyl-1-(2-methylphenyl)butan-1-amine is traditionally challenging to access . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .Physical And Chemical Properties Analysis

3-Methyl-1-(2-methylphenyl)butan-1-amine is a liquid at room temperature . It has a molecular weight of 177.29 g/mol.Applications De Recherche Scientifique

Thermodynamic and Transport Properties

Research has been conducted on the thermodynamic and transport properties of compounds similar to 3-Methyl-1-(2-methylphenyl)butan-1-amine, such as 3-methyl-2-butanol . These studies focus on the density and viscosity of mixtures containing these compounds within a specific temperature range. The findings from such research can provide insights into the molecular interactions and could be applied to the compound for developing new materials with desired thermodynamic properties.

Bioproduction of Alcohols

Metabolically engineered cyanobacteria have been used to produce alcohols like isobutanol and 3-methyl-1-butanol . By applying similar genetic engineering techniques, 3-Methyl-1-(2-methylphenyl)butan-1-amine could potentially be produced in an eco-friendly and cost-effective manner, utilizing photosynthesis and reducing reliance on chemical inducers.

Organic Synthesis and Medicinal Chemistry

This compound serves as a chemically differentiated building block for organic synthesis . It can be particularly useful in the preparation of drug candidates that contain hindered amine motifs, which are often challenging to access. Its unique structure could facilitate the synthesis of complex molecules for pharmaceutical applications.

Flavor and Fragrance Industry

Compounds with similar structures are known for their pleasant aroma and are used in the flavor and fragrance industry . 3-Methyl-1-(2-methylphenyl)butan-1-amine could potentially be used as a key ingredient in perfumes and flavorings, contributing to the creation of new scents and tastes.

Solvent Applications

Due to its chemical properties, this compound could act as a solvent in various industrial processes . It may dissolve or suspend other substances without chemically altering them, making it valuable for pharmaceuticals, cosmetics, and personal care products.

Cosmetics and Personal Care

Similar to its use as a solvent, 3-Methyl-1-(2-methylphenyl)butan-1-amine could be utilized in cosmetics and personal care products . Its properties might make it suitable for use in formulations that require solvents that are gentle on the skin and have a low volatility.

Safety and Hazards

The safety information for 3-Methyl-1-(2-methylphenyl)butan-1-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Orientations Futures

Most of the newly developed synthetic cathinones, including 3-Methyl-1-(2-methylphenyl)butan-1-amine, can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .

Mécanisme D'action

Target of Action

It’s known that amines often interact with various receptors in the body, including neurotransmitter receptors .

Mode of Action

Amines can act as bases, accepting protons from other molecules, or as nucleophiles, donating electron pairs to electrophiles . This can lead to various chemical reactions, including the formation of new bonds and the breaking of existing ones .

Biochemical Pathways

Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, hormones, and neurotransmitters .

Pharmacokinetics

Amines are generally well-absorbed in the body due to their polarity and can be distributed throughout the body, including crossing the blood-brain barrier . They can be metabolized by various enzymes, including monoamine oxidases and cytochrome P450 enzymes .

Result of Action

Amines can have various effects depending on their specific structure and the receptors they interact with .

Propriétés

IUPAC Name |

3-methyl-1-(2-methylphenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSPINKVLBVMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide](/img/structure/B1422905.png)

![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)

![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B1422917.png)

![2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B1422919.png)

![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1422921.png)

![2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one](/img/structure/B1422925.png)

![2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide](/img/structure/B1422926.png)